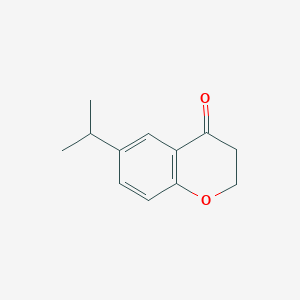

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, and the process is often planned using retrosynthetic analysis .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS). Computational methods can also be used to predict these properties .Scientific Research Applications

Medicinal Chemistry

Chroman-4-one, the core structure of 6-Isopropylchroman-4-one, is a significant heterobicyclic compound and acts as a building block in medicinal chemistry . It’s used for the isolation, designing, and synthesis of novel lead compounds .

Pharmacological Activities

Chroman-4-one analogues exhibit a wide range of pharmacological activities . These include anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cosmetic Applications

Chroman-4-one derivatives are used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs . They are also used for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .

Biological and Pharmaceutical Activities

Synthetic chroman-4-one derivatives, including 6-Isopropylchroman-4-one, exhibit a broad spectrum of significant biological and pharmaceutical activities .

Synthetic Compounds

Chroman-4-one acts as a major building block in a large class of synthetic compounds . These synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Oxygen-Containing Heterocycles

The chroman-4-one framework, which includes 6-Isopropylchroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It’s a major building block in a large class of medicinal compounds .

Mechanism of Action

Target of Action

Chromanone derivatives, to which 6-isopropylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Chromanone derivatives have been reported to exhibit diverse biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory activities . These activities suggest that 6-Isopropylchroman-4-one may interact with its targets in a way that modulates their function, leading to changes in cellular processes and physiological responses .

Biochemical Pathways

Given the broad range of biological activities exhibited by chromanone derivatives, it is likely that 6-isopropylchroman-4-one affects multiple biochemical pathways . These could include pathways involved in cell proliferation, inflammation, oxidative stress, and other processes related to the compound’s reported pharmacological activities .

Result of Action

Given the reported biological activities of chromanone derivatives, it is likely that 6-isopropylchroman-4-one has effects at both the molecular and cellular levels . These could include modulation of enzyme activity, changes in cell signaling pathways, and effects on cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Isopropylchroman-4-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s biological activity can be influenced by factors such as the physiological state of the organism and the presence of other bioactive compounds .

Safety and Hazards

properties

IUPAC Name |

6-propan-2-yl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVSWHFLUXLDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472813 |

Source

|

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

CAS RN |

198341-11-6 |

Source

|

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)